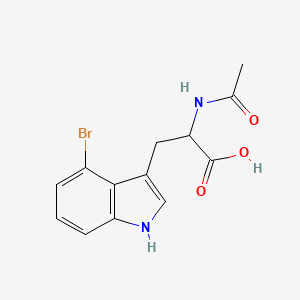

N-Acetyl-4-bromo-DL-tryptophan

Description

Overview of Amino Acid Modification Strategies in Organic Synthesis

The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern organic chemistry, providing access to structural motifs not found in nature. nih.gov Chemists have developed a multitude of strategies to create these modified molecules, ranging from enzymatic processes to transition-metal-catalyzed reactions. nih.gov

One prominent area of development is the use of radical-based procedures. nih.govnih.gov These methods have gained attention due to their mild and versatile nature, allowing for the rapid generation of diverse libraries of novel amino acids. nih.govnih.gov Such strategies can be applied to the de novo synthesis of various amino acid types (α, β, and γ) as well as the selective derivatization of existing canonical and non-canonical amino acids. nih.gov Photocatalysis, in particular, has emerged as a powerful tool, utilizing visible light as a sustainable energy source to facilitate amino acid modifications under physiologically compatible conditions. rsc.org This approach is capable of modifying almost all canonical amino acids by carefully selecting the photocatalyst based on redox potentials. rsc.org

Other innovative methods include the LADA strategy, a one-pot protocol involving the selective labeling and activation of cysteine residues, followed by desulfurization to generate a carbon-centered radical that can then be used to form new C-C bonds. researchgate.net This technique is noted for its good functional group tolerance and biocompatible reaction conditions. researchgate.net Furthermore, synthetic strategies for the selective chemical modification of natural amino acids and peptides are crucial for developing advanced therapeutics like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). rsc.org

Significance of Halogenated Tryptophan Analogues in Chemical Biology

Halogenation is a key post-translational modification that can significantly alter the biological and physicochemical properties of amino acids. nih.gov Introducing halogen atoms into the tryptophan indole (B1671886) ring can enhance the functionality of peptides and proteins. mdpi.commdpi.com This modification can improve metabolic stability, lipophilicity, and membrane permeation. mdpi.com

Halogenated tryptophan derivatives have demonstrated significant biological activities. For instance, a series of these analogues have been investigated for their potent and selective trypanocidal activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. plos.orgnih.gov The activity of these compounds was linked to the disruption of essential metabolic processes, specifically the transamination of aromatic amino acids within the parasite. plos.orgnih.gov

In the field of protein engineering, the biosynthetic incorporation of halogenated tryptophans into proteins is a powerful technique. nih.gov This is often achieved through the genetic code expansion, which allows for the site-specific insertion of non-canonical amino acids into a protein's structure. nih.gov Flavin-dependent halogenases (FDHs) are enzymes that provide a sustainable and regiospecific method for halogenating tryptophan, which can then be incorporated into proteins to study their structure and function. nih.govmdpi.com These halogenated analogues serve as valuable probes for spectroscopic studies and can be used as chemical handles for further modifications via cross-coupling reactions. uniurb.it

Structure

3D Structure

Properties

Molecular Formula |

C13H13BrN2O3 |

|---|---|

Molecular Weight |

325.16 g/mol |

IUPAC Name |

2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

ZHOLTNDTYQGXRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N Acetyl 4 Bromo Dl Tryptophan

Chromatographic and Spectrometric Techniques for Purity and Identity Assessment

The combination of chromatography for separation and spectrometry for detection and identification forms the cornerstone of modern analytical chemistry for complex molecules like N-Acetyl-4-bromo-DL-tryptophan. These methods allow for the resolution of the target compound from starting materials, by-products, and potential degradants, while also confirming its molecular structure.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of N-acetylated and halogenated tryptophan derivatives. nih.gov It offers high resolution and sensitivity, making it ideal for assessing purity and quantifying the compound in various matrices.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the separation of tryptophan and its derivatives. nih.govresearchgate.netnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govfrontiersin.org

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being more nonpolar than its non-brominated counterpart (N-Acetyl-DL-tryptophan) due to the presence of the bromine atom, will interact more strongly with the C18 stationary phase. This results in a longer retention time, allowing for its effective separation from the unreacted N-Acetyl-DL-tryptophan and other more polar impurities. researchgate.net This characteristic makes RP-HPLC an invaluable tool for real-time monitoring of the bromination reaction, allowing chemists to track the consumption of the starting material and the formation of the desired product. frontiersin.org Furthermore, it is the primary method for purifying the final product and assessing its purity. nih.govfrontiersin.org

Below is a table detailing typical RP-HPLC conditions used for the analysis of related N-acetylated tryptophan compounds, which can be adapted for this compound.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Accucore XL-C18, TSK gel ODS-80TM) | nih.govasianpubs.org |

| Mobile Phase | Gradient elution with water (containing an acid modifier like 0.1% TFA or formic acid) and acetonitrile. | frontiersin.org |

| Flow Rate | 0.7 - 1.0 mL/min | nih.govasianpubs.org |

| Detection | UV Absorbance (e.g., 220 nm, 280 nm) | asianpubs.orgnih.gov |

| Temperature | Room Temperature | nih.gov |

UV-Visible spectroscopy is a standard detection method coupled with HPLC for the analysis of tryptophan derivatives. The indole (B1671886) ring of the tryptophan side-chain contains a chromophore that absorbs ultraviolet light strongly. nih.gov For N-Acetyl-DL-tryptophan, the maximum absorbance is typically observed around 280 nm. nih.gov The introduction of a bromine atom at the 4-position of the indole ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a slightly longer wavelength.

During HPLC analysis, the eluent flows through a UV detector post-separation. The detector measures the absorbance of the sample components at a specific wavelength. A plot of absorbance versus time, known as a chromatogram, is generated, where each peak corresponds to a different compound. The area under each peak is proportional to the concentration of that compound, allowing for quantitative analysis. For purity assessment of this compound, monitoring at 280 nm is effective for detecting the parent compound and any tryptophan-containing impurities. researchgate.netnih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of this compound and identifying any related impurities or degradants. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like amino acid derivatives without causing significant fragmentation. nih.govacs.org When coupled with HPLC (LC-ESI-MS), it allows for the mass analysis of each compound as it elutes from the chromatographic column.

For this compound (C₁₃H₁₃BrN₂O₃), the expected monoisotopic mass is approximately 324.01 g/mol . In positive ion mode ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z value of approximately 325.01. In negative ion mode, it would be observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 323.00. A key feature in the mass spectrum that confirms the presence of bromine is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for each bromine-containing ion, separated by approximately 2 m/z units and with nearly equal intensity, providing unambiguous confirmation of successful bromination. nih.gov

| Compound | Formula | Ionization Mode | Expected Ion | Approximate m/z | Key Feature |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₃BrN₂O₃ | Positive ESI | [M+H]⁺ | 325.01 / 327.01 | Isotopic doublet with ~1:1 intensity ratio |

| Negative ESI | [M-H]⁻ | 323.00 / 325.00 |

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.comnih.gov This technique is crucial for confirming the structure of this compound and identifying unknown degradants or metabolites. nih.govacs.org

In an MS/MS experiment, the [M+H]⁺ ion of this compound (m/z ~325/327) would be isolated and then fragmented by collision with an inert gas. The fragmentation pattern provides a molecular fingerprint. Common fragmentation pathways for N-acetylated tryptophan derivatives include:

Loss of the acetyl group: A neutral loss of 42 Da (C₂H₂O) is a common fragmentation for N-acetylated compounds.

Cleavage of the side chain: Fragmentation can occur at the bond between the alpha-carbon and the indole methylene (B1212753) group, leading to characteristic fragment ions. nih.gov

Fragmentation of the indole ring: At higher collision energies, the indole ring itself can fragment.

By analyzing these fragmentation patterns, the precise location of the bromo- and acetyl-substituents can be confirmed. This technique is also highly effective for identifying degradants, such as oxidation or deacetylation products, by comparing their fragmentation patterns to that of the parent compound. nih.gov For instance, the identification of tryptophan metabolites in biological fluids is routinely accomplished using LC-MS/MS methods. nih.govmdpi.comresearchgate.netsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Crude Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For amino acids and their derivatives, which are typically non-volatile, derivatization is required to increase their volatility for GC-MS analysis. researchgate.net This technique is particularly useful for analyzing crude product mixtures to identify and quantify the main product, byproducts, and impurities.

In the context of this compound synthesis, GC-MS could be employed to assess the purity of the crude product. After a suitable derivatization step, such as esterification of the carboxylic acid group, the technique can separate different components of the reaction mixture based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then provides mass information for each separated component, allowing for their identification. Chiral GC is also a very common method for the enantiomeric analysis of amino acids. researchgate.net While liquid chromatography is often preferred for N-acetylated amino acids, GC-MS remains a valuable tool, particularly for identifying low-molecular-weight impurities that might be present in the crude product. nih.gov

Chiral Resolution and Enantiomeric Purity Analysis

As this compound is a racemic mixture, the separation and quantification of its individual enantiomers (N-Acetyl-4-bromo-L-tryptophan and N-Acetyl-4-bromo-D-tryptophan) are critical for research, as enantiomers often exhibit different biological activities. nih.gov

Analytical Methodologies for DL-Amino Acid Stereoisomer Separation

The separation of DL-amino acid stereoisomers can be achieved through direct or indirect methods using high-performance liquid chromatography (HPLC). researchgate.netfujifilm.com

Direct Methods : These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netfujifilm.com Various CSPs are effective for amino acid separations, including those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T), cyclodextrins, and Pirkle-type columns (donor-acceptor phases). sigmaaldrich.com For example, columns with chiral stationary phases like CROWNPAK CR-I(+) and CR-I(-) can separate D- and L-forms of amino acids, often without the need for derivatization. shimadzu.it The elution order can even be reversed depending on the column used. shimadzu.it

Indirect Methods : In this approach, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers. researchgate.netfujifilm.com These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a reversed-phase C18 column. researchgate.netjst.go.jp

The choice of method depends on the specific amino acid derivative, the sample matrix, and the analytical objective. For this compound, both approaches are viable for determining enantiomeric purity.

| Method | Principle | Stationary Phase | Key Advantages |

| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral (e.g., Pirkle-type, Macrocyclic Glycopeptide, Cyclodextrin-based). sigmaaldrich.com | No derivatization required, simplifying sample preparation. shimadzu.it |

| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, which are then separated. | Achiral (e.g., C18 reversed-phase). researchgate.netjst.go.jp | Uses common, less expensive columns; can enhance detection sensitivity. researchgate.net |

Derivatization Strategies for Chiral Analysis in Research Contexts

Derivatization is the cornerstone of the indirect approach to chiral separation. The goal is to react the amino acid enantiomers with a single, pure enantiomer of a chiral derivatizing agent to create a pair of diastereomers.

Common derivatizing agents for amino acids include:

O-phthalaldehyde (OPA) with a chiral thiol : OPA reacts with the primary amino group of the tryptophan derivative in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC), to form fluorescent diastereomeric isoindoles. nih.govresearchgate.net These can then be separated on a reversed-phase column.

Marfey's Reagent (L-FDAA) : Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA) reacts with the amino group to form stable diastereomeric derivatives that are readily separable by reversed-phase HPLC and are UV-active, facilitating detection. jst.go.jp

Isothiocyanate-based reagents : Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with the amino group to form diastereomeric thioureas, which can be separated chromatographically.

These strategies allow for the accurate determination of the enantiomeric ratio and purity of this compound in various research contexts.

Crystallographic Studies and Molecular Packing

X-ray Diffraction Analysis of DL-Tryptophan Racemic Structures

In the crystalline state, DL-tryptophan exists as a zwitterion. The crystal structure is characterized by the formation of a centrosymmetric dimer, where a D- and an L-molecule are linked by strong N–H···O hydrogen bonds via a crystallographic inversion center. greeley.org These dimers are further connected by additional N–H···O hydrogen bonds, creating a distinct head-to-head bilayer arrangement of the molecules in the crystal lattice. greeley.org The packing of the enantiomeric L-tryptophan structure is noted to be less efficient than that of the racemic DL-tryptophan, featuring a lower density and longer hydrogen bonds. iucr.org The indole tails within a bilayer interact through N–H···π hydrogen bonds, but there are no significant tail-to-tail interactions between adjacent bilayers, only weak van der Waals forces. greeley.org This layered structure could explain why crystals of DL-tryptophan often form as thin, easily cleaved plates. greeley.org

The introduction of the N-acetyl group and the 4-bromo substituent in this compound would be expected to significantly alter this packing arrangement due to changes in hydrogen bonding capabilities (loss of the protonated amino group) and the introduction of halogen bonding and steric effects.

| Crystallographic Parameter | DL-Tryptophan |

| Molecular Form | Zwitterionic. greeley.org |

| Primary Interaction | Formation of a dimer from a D- and L-molecule via N–H···O hydrogen bonds. greeley.org |

| Crystal Packing | Head-to-head bilayer arrangement. greeley.org |

| Inter-dimer Interaction | Linked by further N–H···O hydrogen bonds. greeley.org |

| Indole Ring Interaction | N–H···π hydrogen bonds within a bilayer. greeley.org |

Investigation of Zwitterionic Form and Hydrogen Bonding Networks in Crystal Lattices

The indole nitrogen of the tryptophan side chain can also participate in hydrogen bonding, acting as a donor. The bromine atom at the 4-position of the indole ring is not a strong hydrogen bond acceptor, but it can influence the electronic properties of the indole ring and potentially engage in weaker halogen bonding interactions. The intricate network of these hydrogen bonds leads to the formation of a stable, three-dimensional crystalline structure. Analysis of neutron diffraction data for glycine, the simplest amino acid, has confirmed its zwitterionic form in the solid state and detailed the hydrogen bonds present. wikipedia.org

Analysis of Racemic vs. Enantiomeric Crystal Packing Efficiency

This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The crystal packing of a racemate can differ significantly from that of its pure enantiomeric counterparts. According to Wallach's rule, racemic crystals are often denser and more stable than their chiral counterparts. researchgate.net This is attributed to the ability of the two enantiomers to pack in a centrosymmetric fashion, which can lead to more efficient space filling and stronger intermolecular interactions.

Computational Modeling for Structural Insights

In the absence of experimental crystallographic data, computational modeling provides a powerful tool for gaining insights into the structural properties of this compound. These methods can predict the most stable conformations of the molecule and identify key interaction sites.

Energy Minimization and Molecular Modeling for Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotational freedom around several key single bonds. Molecular mechanics and energy minimization calculations can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers. These calculations utilize force fields that approximate the potential energy of a molecule as a function of its atomic coordinates.

Key dihedral angles that define the conformation of N-Acetyl-tryptophan derivatives include:

φ (phi): C'-N-Cα-C'

ψ (psi): N-Cα-C'-N

χ1 (chi1): N-Cα-Cβ-Cγ

χ2 (chi2): Cα-Cβ-Cγ-Cδ1

The table below summarizes these key dihedral angles and their significance in the conformational analysis of N-Acetyl-tryptophan derivatives.

| Dihedral Angle | Atoms Defining the Angle | Significance |

| Phi (φ) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond, influencing the backbone conformation. |

| Psi (ψ) | N-Cα-C'-N | Defines the rotation around the Cα-C' bond, also critical for the backbone conformation. |

| Chi1 (χ1) | N-Cα-Cβ-Cγ | Determines the orientation of the indole side chain relative to the backbone. |

| Chi2 (χ2) | Cα-Cβ-Cγ-Cδ1 | Further defines the orientation of the indole ring. |

This table is based on the general principles of peptide and amino acid conformational analysis.

Studies on the related molecule, N-acetyl-L-tryptophan-N-methylamide, using ab initio molecular orbital computations have identified numerous stable conformers, highlighting the complexity of the potential energy surface. researchgate.net The relative stabilities of these conformers are influenced by intramolecular interactions, such as hydrogen bonds between the side chain and the backbone. researchgate.net For this compound, the bulky bromine atom at the 4-position of the indole ring would be expected to introduce steric constraints that could influence the preferred side-chain conformations. Energy minimization studies would be crucial to determine the energetically most favorable orientations of the brominated indole side chain.

Density Functional Theory (DFT) Calculations for Interaction Sites

Density Functional Theory (DFT) is a quantum mechanical method that can provide detailed information about the electronic structure of a molecule. DFT calculations can be used to determine the distribution of electron density, identify the locations of electrophilic and nucleophilic sites, and predict the nature of intermolecular interactions.

For this compound, DFT calculations would be invaluable for understanding how the bromine substitution affects the reactivity of the indole ring. The bromine atom is an electron-withdrawing group, which would be expected to decrease the electron density of the aromatic system. This would influence the ability of the indole ring to participate in π-π stacking interactions and could also affect the acidity of the indole N-H proton.

Furthermore, DFT can be used to model the hydrogen bonding and potential halogen bonding interactions that govern the crystal packing. By calculating the interaction energies between pairs of molecules in different orientations, it is possible to predict the most stable packing arrangements. These theoretical calculations, while not a substitute for experimental data, provide a robust framework for understanding the structural and electronic properties of this compound.

Mechanistic Investigations of Reactions Involving N Acetyl 4 Bromo Dl Tryptophan

Reaction Pathway Elucidation

The elucidation of reaction pathways is fundamental to controlling the outcome of chemical syntheses and understanding enzymatic processes. For N-Acetyl-4-bromo-DL-tryptophan, both diastereoselective synthesis and its behavior in reactions analogous to dioxygenation are of significant interest.

The synthesis of enantiomerically pure brominated tryptophan derivatives is of significant interest for their potential applications in medicinal chemistry and as building blocks in peptide synthesis. One key method for obtaining enantiopure bromotryptophans is through the enzymatic optical resolution of racemic mixtures of their N-acetylated forms, such as this compound.

A study has reported the convenient synthesis of 7'- and 6'-bromo-D-tryptophan by the optical resolution of N-acetyl-7'- and 6'-bromo-dl-tryptophan using D-aminoacylase. researchgate.net This enzymatic approach is highly diastereoselective, relying on the specific catalytic activity of the enzyme to hydrolyze the acetyl group from only one of the enantiomers in the racemic mixture. The proposed mechanism involves the binding of the N-acetyl-bromo-DL-tryptophan to the active site of the D-aminoacylase. The enzyme's chiral environment then facilitates the stereospecific hydrolysis of the amide bond in the D-enantiomer, leaving the L-enantiomer intact. The resulting free D-bromotryptophan can then be separated from the unreacted N-acetyl-L-bromotryptophan.

Another relevant, though analogous, approach to the enantioselective synthesis of tryptophan derivatives involves a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. nih.gov In this method, a substituted indole (B1671886) reacts with methyl 2-acetamidoacrylate in the presence of a chiral catalyst, such as a (R)-3,3'-dibromo-BINOL·SnCl4 complex. The proposed mechanism for this reaction is as follows:

Coordination: The chiral Lewis acid catalyst coordinates to the methyl 2-acetamidoacrylate, activating it for nucleophilic attack.

Friedel-Crafts Addition: The indole, acting as a nucleophile, attacks the activated acrylate (B77674) in a conjugate addition fashion. This step forms a new carbon-carbon bond and generates a chiral enolate intermediate that is complexed to the chiral catalyst.

Asymmetric Protonation: A proton source then protonates the enolate intermediate. The stereochemical outcome of this step is directed by the chiral environment provided by the catalyst, leading to the formation of the desired enantiomer of the N-acetyl-tryptophan derivative with high enantioselectivity.

While this specific study did not use 4-bromoindole (B15604), the mechanism provides a general and powerful strategy for the asymmetric synthesis of a wide range of tryptophan derivatives, including this compound, by selecting the appropriate starting indole. nih.gov

While direct studies on the dioxygenation of this compound are limited, the mechanisms of analogous reactions, such as enzymatic halogenation and photocatalytic functionalization of the tryptophan indole ring, provide significant insights.

The biosynthesis of halogenated tryptophans is often catalyzed by flavin-dependent halogenases. nih.govnih.gov These enzymes utilize a flavin cofactor (FAD), oxygen, and a halide ion to regioselectively halogenate the tryptophan indole ring. The generally accepted mechanism for this process is an electrophilic aromatic substitution. researchgate.net The enzyme first generates a highly reactive halogenating species, proposed to be hypohalous acid (HOX), from the reaction of FADH2, O2, and a halide ion. researchgate.net The tryptophan substrate is positioned in the enzyme's active site in such a way that a specific carbon of the indole ring is exposed to the electrophilic attack by the halogenating species. A key lysine (B10760008) residue in the active site is thought to play a crucial role in activating the hypohalous acid for the electrophilic attack. researchgate.net The regioselectivity of the halogenation is determined by the specific architecture of the enzyme's active site, which shields other potential reaction sites on the indole ring. nih.gov

In addition to electrophilic mechanisms, radical-based reactions have also been explored for the functionalization of the tryptophan indole ring. For instance, a photocatalytic C2-alkylation of tryptophan has been reported. acs.org This reaction proceeds via a radical mechanism initiated by a photocatalyst, such as an iridium(III) complex. acs.org Upon irradiation with visible light, the photocatalyst becomes excited and can then engage in a single-electron transfer (SET) process with a suitable radical precursor, such as bromodifluoroacetate. This generates an alkyl radical, which then adds to the C2 position of the tryptophan indole ring. The resulting indolyl radical is then quenched to afford the C2-alkylated tryptophan product. This method is highly selective for the C2 position and tolerates a wide range of functional groups. acs.org

| Reaction Type | Key Intermediates | Controlling Factors | Example Reaction |

| Enzymatic Halogenation | Hypohalous acid (HOX), Indolyl cation | Enzyme active site architecture, Position of catalytic residues | RebH-catalyzed bromination of tryptophan |

| Photocatalytic Alkylation | Alkyl radical, Indolyl radical | Photocatalyst, Radical precursor, Light irradiation | Ir(III)-catalyzed C2-alkylation of tryptophan with bromodifluoroacetate |

Computational and Theoretical Chemistry Studies

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, predicting selectivity, and understanding the dynamics of biomolecules. For reactions involving this compound and its analogs, computational studies provide insights that are often difficult to obtain through experimental methods alone.

Computational modeling has been instrumental in understanding the origins of stereoselectivity and regioselectivity in reactions involving tryptophan derivatives. For instance, in the context of enzymatic halogenation, computational studies have complemented experimental work to elucidate the factors governing regioselectivity.

Structural studies of flavin-dependent tryptophan halogenases, such as PyrH (a 5-halogenase) and PrnA (a 7-halogenase), have revealed that the regioselectivity is primarily determined by the way the tryptophan substrate is bound in the active site. nih.gov The enzyme's structure precisely orients the tryptophan molecule, exposing only the desired carbon atom to the reactive halogenating species while protecting other positions. nih.gov Computational modeling, including molecular docking and molecular dynamics simulations, can be used to predict how different tryptophan derivatives, including this compound, would bind to the active sites of these enzymes. Such models can help in engineering these enzymes to achieve novel regioselectivities. For example, structure-guided mutagenesis, informed by computational models, has been successfully used to switch the regioselectivity of a tryptophan halogenase. nih.gov

In the case of the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction, computational studies can be employed to model the transition states of both the C-C bond-forming step and the subsequent protonation step. nih.gov By calculating the energies of the different possible transition states leading to the various stereoisomers, the model can predict the most likely reaction pathway and thus the observed stereoselectivity. These models can also help in designing new chiral catalysts with improved selectivity.

The exploration of transition states and the calculation of energy barriers are central to understanding the kinetics and mechanisms of catalytic reactions. For reactions analogous to those involving this compound, computational methods such as density functional theory (DFT) are frequently used to map out the potential energy surface of the reaction.

In the case of tryptophan synthase, which catalyzes the synthesis of tryptophan from indole and serine, computational studies have been used to investigate the mechanism of the C-C bond formation step. nih.gov These studies have characterized the structure of the transition state and calculated the associated energy barrier. The results have helped to explain the high efficiency and specificity of this enzyme.

| Reaction | Computational Method | Key Findings |

| Enzymatic Halogenation | Molecular Docking, MD Simulations | Regioselectivity is determined by substrate orientation in the active site. |

| Asymmetric Friedel-Crafts | DFT | The chiral catalyst controls stereoselectivity by stabilizing the transition state leading to the major enantiomer. |

| Tryptophan Synthase Catalysis | QM/MM | Characterization of the transition state for C-C bond formation. |

| Photocatalytic Alkylation | DFT | Elucidation of the catalytic cycle and identification of the rate-determining step. |

The biological activity of proteins is intimately linked to their three-dimensional structure and conformational dynamics. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying the conformational landscape of proteins and how it is affected by the binding of ligands, such as tryptophan derivatives.

For example, computational studies on PET hydrolases have shown that substitutions of amino acids near a conserved tryptophan residue can increase the flexibility of active site loops and the conformational plasticity of the tryptophan side chain, which in turn enhances the enzyme's catalytic activity. diva-portal.org Similarly, MD simulations have been used to study the unfolding pathways of protein domains, providing insights into their stability and folding mechanisms. nih.gov

These computational approaches could be applied to study the interaction of this compound with its target proteins. By simulating the protein-ligand complex, it would be possible to investigate how the bromo-substituent and the N-acetyl group influence the binding mode and the conformational dynamics of the protein, which could ultimately provide a rational basis for the design of new drugs or probes based on this compound.

Biocatalytic Transformations and Enzymatic Applications of Tryptophan Analogues

Enzyme Engineering for Tryptophan Derivative Production

Enzyme engineering has opened new avenues for the production of tailored tryptophan derivatives. By modifying existing enzymes or discovering novel ones with unique substrate specificities, researchers can create biocatalysts capable of acting on substituted tryptophans, including halogenated variants.

Tryptophan decarboxylases (TDCs) are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of tryptophan to tryptamine (B22526), a key precursor for a wide range of bioactive compounds like neurotransmitters and alkaloids. frontiersin.orgnih.gov The substrate specificity of these enzymes is a critical factor in their application for generating novel tryptamine derivatives.

Recent research has identified catalytically promiscuous TDCs that can accommodate substitutions on the indole (B1671886) ring of tryptophan. For instance, a TDC isolated from the camptothecin-producing plant Camptotheca acuminata, designated CaTDC3, has demonstrated the ability to recognize and decarboxylate various hydroxylated and halogenated L-tryptophan derivatives. frontiersin.orgnih.gov This enzyme shows strict stereoselectivity for the L-enantiomer. frontiersin.org Homology modeling and molecular docking studies suggest that CaTDC3's active site can accept L-tryptophan analogues with appropriate substituent groups on the indole ring, leading to the production of corresponding tryptamines. frontiersin.orgnih.gov The enzyme was also shown to efficiently decarboxylate Cβ-methyl-L-tryptophans and even analogues where the indole ring is altered, such as 1-thio-L-tryptophan and 7-aza-L-tryptophan. frontiersin.org While Nα-acetyl-L-tryptophan was tested, the primary focus of such studies is often on modifications to the indole ring. frontiersin.org The metabolism of N-acetylated and halogenated tryptophan derivatives in such enzymatic systems would likely involve a two-step pathway: initial deacetylation by an L-aminoacylase to yield the free amino acid (e.g., 4-bromo-L-tryptophan), followed by decarboxylation by a promiscuous TDC to produce the corresponding tryptamine.

The kinetic properties of these promiscuous enzymes are of significant interest. For L-tryptophan, the recombinant CaTDC3 enzyme exhibits an apparent Km of 48 μM and a kcat of 25.6 min–1. frontiersin.org This catalytic efficiency highlights its potential as a versatile biocatalyst in synthetic biology for producing pharmaceutically important substances from substituted tryptophan precursors. frontiersin.orgnih.gov

Table 1: Substrate Scope of a Promiscuous Tryptophan Decarboxylase (CaTDC3)

| Substrate Class | Example Substrates Accepted | Product Class |

|---|---|---|

| Native Substrate | L-Tryptophan | Tryptamine |

| Hydroxylated L-Tryptophans | 5-Hydroxy-L-tryptophan, 6-Hydroxy-L-tryptophan | Hydroxylated Tryptamines |

| Halogenated L-Tryptophans | (Not explicitly listed, but activity implied) | Halogenated Tryptamines |

| Methylated L-Tryptophans | Cβ-methyl-L-tryptophans | Methylated Tryptamines |

| Indole-Modified Analogs | 1-Thio-L-tryptophan, 7-Aza-L-tryptophan | Corresponding Tryptamine Analogs |

| Degradation Products | L-Kynurenine | Kynurenine-derived Amine |

Data sourced from studies on CaTDC3. frontiersin.orgnih.gov

Beyond TDCs, other enzyme classes exhibit significant substrate promiscuity, making them valuable tools for modifying halogenated tryptophans. Flavin-dependent halogenases (FDHs) are particularly noteworthy. nih.govresearchgate.net These enzymes catalyze the regioselective incorporation of halogen atoms (such as chlorine or bromine) onto aromatic compounds, using simple halide salts and oxygen. nih.govresearchgate.net

The substrate scope of FDHs can be remarkably broad. The tryptophan 6-halogenase Thal, for example, is highly promiscuous and accepts a wide array of tryptophan amides and peptides. nih.gov It can halogenate sequences containing either L- or D-tryptophan at the N-terminus. nih.gov Another characterized FDH, ChlH, from the chlorolassin biosynthetic gene cluster, demonstrates even greater versatility. nih.govresearchgate.net Unlike many peptide-modifying FDHs that are restricted to specific peptide scaffolds or termini, ChlH can halogenate internal tryptophan residues within linear peptides, as well as those at the N- and C-termini. nih.govresearchgate.netbiorxiv.org Scanning mutagenesis studies revealed that ChlH tolerates tryptophan at nearly every position of its substrate peptide. nih.govresearchgate.net This promiscuity allows for the modification of diverse peptide sequences and even internal tryptophan residues within proteins, highlighting its potential for biotechnological applications. nih.govresearchgate.net

The development of such promiscuous enzymes is crucial for creating platforms to engineer proteins with various halogenated tryptophans, which can modulate protein structure and function. nih.govbohrium.comnih.gov

Table 2: Characteristics of Promiscuous Halogenases for Tryptophan Derivatives

| Enzyme | Source/Type | Substrate Scope | Key Features |

|---|---|---|---|

| Thal | Tryptophan 6-halogenase | Wide range of Trp-containing amides and peptides | Accepts both L- and D-Trp at the N-terminus; regioselectivity can be sequence-dependent. nih.gov |

| ChlH | Flavin-dependent halogenase from chlorolassin gene cluster | Linear peptides, including internal, N-terminal, and C-terminal Trp residues | Acts on the linear precursor peptide rather than the final product; tolerates Trp at most positions. nih.govresearchgate.netbiorxiv.org |

| RebH | Tryptophan 7-halogenase | Tryptophan and its derivatives | Stability and efficiency can be significantly improved via immobilization. nih.gov |

This table summarizes findings on the substrate promiscuity of select halogenases.

Enzymatic Derivatization and Functionalization

Once halogenated tryptophan analogues like N-Acetyl-4-bromo-DL-tryptophan are available, enzymes can be used for further derivatization and functionalization. These biocatalytic steps can introduce new chemical properties or prepare the molecule for subsequent chemical modifications in chemoenzymatic pathways.

L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process. wikipedia.orgtaylorandfrancis.com These enzymes are found in a wide range of organisms, including snake venoms, where they show a high degree of sequence homology and often a preference for hydrophobic and aromatic L-amino acids such as phenylalanine, tyrosine, and tryptophan. wikipedia.orgworthington-biochem.com

The substrate specificity of LAAOs makes them suitable for the chemoenzymatic oxidation of substituted tryptophan derivatives. Kinetic studies on ophidian L-amino acid oxidase have been performed using various ring-substituted phenylalanines and a few substituted tryptophans. nih.gov For methyl-substituted tryptophans, the pattern of reactivity was found to be 5-methyl ≥ 6-methyl ≥ 4-methyl, demonstrating that the enzyme is sensitive to the position of the substituent on the indole ring. nih.govcore.ac.uk In the case of substituted phenylalanines, halogen substitutions were shown to affect the reaction velocity, with the effect becoming more pronounced with increasing atomic number. nih.gov This suggests that halogenated tryptophans are viable substrates for LAAOs, which would convert them into the corresponding α-keto acids. This enzymatic transformation provides a route to functionalized building blocks for further synthesis.

Table 3: Effect of Ring Substitution on Ophidian L-Amino Acid Oxidase Activity

| Amino Acid Class | Substitution Position | Observed Effect on Reaction Velocity (V) |

|---|---|---|

| Phenylalanines | meta | meta ≥ para ≥ ortho |

| Phenylalanines (Halogens) | ortho, meta, para | Effect increases with atomic number |

| Methyl-Tryptophans | 4, 5, 6 | 5-methyl ≥ 6-methyl ≥ 4-methyl |

Based on kinetic studies of ophidian L-amino acid oxidase. nih.govcore.ac.uk

Enzymes are increasingly used to introduce non-native functional groups into tryptophan, creating analogues with novel properties. The enzymatic halogenation by FAD-dependent halogenases is a prime example. researchgate.net These enzymes offer high regioselectivity, require only halide salts as the halogen source, and operate in aqueous media at room temperature, overcoming many drawbacks of chemical halogenation. researchgate.netresearchgate.net Tryptophan 5-, 6-, or 7-halogenases can be used to regioselectively incorporate a bromine atom onto the indole ring. researchgate.net

This biocatalytic halogenation can be integrated into powerful one-pot, multi-step chemoenzymatic reactions. For instance, the enzymatic bromination of L-tryptophan can be followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net In this modular approach, the bromo-tryptophan derivative formed in situ by the halogenase is directly functionalized with various aryl groups by the chemical catalyst. researchgate.net This combination of biocatalysis and chemocatalysis allows for the modular synthesis of a diverse array of C5, C6, or C7 aryl-substituted tryptophan derivatives, which are valuable for peptide and peptidomimetic synthesis. researchgate.net This strategy exemplifies how enzymes can be used to install a reactive "handle" (the bromine atom) that enables subsequent chemical diversification.

N Acetyl 4 Bromo Dl Tryptophan As a Synthetic Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis

The strategic placement of a bromine atom at the C4 position of the indole (B1671886) ring, combined with the protection of the alpha-amino group as an acetamide, renders N-Acetyl-4-bromo-DL-tryptophan a versatile substrate for various cross-coupling and cyclization reactions. This has enabled synthetic chemists to forge complex molecular architectures that are otherwise challenging to access.

Synthesis of Chloropeptin and Kistamycin A Derivatives

While direct utilization of this compound in the total synthesis of Chloropeptin and Kistamycin A has not been extensively documented, the synthesis of analogues and the core structures of these complex cyclic peptides highlights the importance of halogenated indole precursors and N-acetylation.

The total synthesis of Chloropeptin II (complestatin) has been achieved using an intramolecular Larock indole synthesis, which employs a 2-bromoaniline (B46623) derivative to construct the indole ring system within a macrocyclic peptide framework. nih.govnih.govresearchgate.netacs.org Although this involves a different regioisomer of brominated indole, the strategy underscores the utility of bromo-indoles in complex macrocyclizations. Furthermore, at a later stage in the synthesis, an N-acetyl group on the indole nitrogen is noted to be stable under certain deprotection conditions, indicating the relevance of N-acetylation in the synthesis of such complex peptides. nih.gov

The biosynthesis of Kistamycin, a highly crosslinked glycopeptide antibiotic, involves a series of enzymatic transformations, including halogenation. nih.govresearchgate.netnih.gov The biosynthetic gene clusters for glycopeptide antibiotics often contain halogenases responsible for the chlorination of tryptophan or other amino acid residues, a modification that contributes to the structural rigidity and biological activity of the final molecule. nih.gov While synthetic routes to Kistamycin A derivatives are less explored, the natural biosynthetic pathway suggests that halogenated tryptophan analogues could serve as valuable building blocks in chemoenzymatic or total synthetic approaches to novel derivatives.

Intermediate for Optically Active Ergot Alkaloids

The ergot alkaloids are a large family of indole-derived natural products with a broad spectrum of pharmacological activities. tripod.comnih.gov The synthesis of optically active ergot alkaloids often commences from tryptophan derivatives. tripod.commdma.chacs.org this compound serves as a key precursor in this context.

A significant application is seen in the synthesis of key intermediates for ergot alkaloids. For instance, the optically pure N-acetyl-4-bromo-1-tosyltryptophan methyl ester, derived from 4-bromoindole (B15604), is a crucial precursor for (R)-N-Boc-4-bromo-N-methyl-1-tosyltryptophan methyl ester, a vital building block for the synthesis of optically active ergot alkaloids. clockss.org This highlights a strategic pathway where the N-acetyl group serves as a protecting group during the initial synthetic transformations, and the 4-bromo substituent provides a handle for further chemical modifications necessary to construct the complex tetracyclic ergoline (B1233604) ring system.

| Precursor | Target Intermediate | Relevance |

| N-acetyl-4-bromo-1-tosyltryptophan methyl ester | (R)-N-Boc-4-bromo-N-methyl-1-tosyltryptophan methyl ester | Key building block for optically active ergot alkaloids. clockss.org |

Construction of Tricyclic Azepino Indole Skeletons

Tricyclic indole skeletons, particularly those fused with an azepine ring, are prevalent motifs in a variety of biologically active natural products and synthetic compounds. This compound has proven to be an invaluable starting material for the construction of these complex heterocyclic systems.

A modular and versatile synthesis of C4-substituted tryptophan derivatives has been developed, starting from the readily accessible N-acetyl-4-boronate tryptophan methyl ester. uniurb.it This boronate derivative can be prepared from N-acetyl-4-bromo-tryptophan methyl ester via a palladium-catalyzed borylation reaction. The resulting 4-boronated tryptophan serves as a versatile platform for a range of cross-coupling reactions to introduce various substituents at the C4 position. This methodology has been successfully applied to the rapid synthesis of the tricyclic azepino[4,5-b]indole skeleton, a core structure embedded in many natural products. uniurb.it Other synthetic strategies to access azepino-indole frameworks have also been reported, showcasing the ongoing interest in this structural motif. nih.govrsc.orgresearchgate.netscilit.comacs.org

| Starting Material | Key Intermediate | Target Skeleton |

| N-Acetyl-4-bromo-tryptophan methyl ester | N-acetyl-4-boronate tryptophan methyl ester | Tricyclic azepino[4,5-b]indole. uniurb.it |

Building Block for Prenylated Indole Alkaloids

Prenylated indole alkaloids are a large and structurally diverse class of natural products characterized by the presence of one or more isoprene (B109036) units attached to the indole core. nih.govcore.ac.uknih.gov The introduction of a prenyl group at the C4 position of tryptophan is a key biosynthetic step for many of these compounds, including the ergot alkaloids.

The versatility of N-acetyl-4-boronate tryptophan methyl ester, derived from this compound, extends to the synthesis of C4-prenylated tryptophan derivatives. uniurb.it Through transition metal-catalyzed cross-coupling reactions, a prenyl group can be efficiently introduced at the C4 position of the indole ring. This provides a powerful chemical tool to mimic the biosynthetic prenylation step and access a variety of C4-prenylated tryptophan building blocks for the synthesis of complex prenylated indole alkaloids.

Synthetic Routes to Natural Products such as Hexaacetylcelenamide A

Currently, there is no available information in the reviewed literature detailing the use of this compound or other bromotryptophan derivatives in the synthetic routes to Hexaacetylcelenamide A.

Role in Amino Acid and Peptide Chemistry Research

Beyond its utility as a synthetic precursor, this compound and its derivatives are valuable tools in amino acid and peptide chemistry research. The N-acetyl group and the bromo substituent each impart unique properties that can be exploited to study peptide structure, function, and stability.

The N-acetylation of the N-terminus of peptides is a common post-translational modification that can significantly impact their biological properties. rsc.org It can protect peptides from enzymatic degradation, thereby increasing their stability and in vivo half-life. nih.gov The N-acetyl group can also influence the conformation of the peptide backbone and modulate its interaction with biological targets.

The incorporation of halogenated amino acids, such as bromotryptophan, into peptides is another strategy to enhance their properties. The bulky and electron-withdrawing bromine atom can induce conformational changes in the peptide and influence its binding affinity and selectivity for receptors. nih.gov Furthermore, halogenation can increase the metabolic stability of peptides by sterically hindering the approach of proteolytic enzymes. nih.gov The presence of brominated tryptophan analogs in marine natural peptides with potent biological activities suggests their importance in chemical defense mechanisms. biorxiv.orgbiorxiv.org

The combination of N-acetylation and bromination in this compound provides a unique building block for creating peptides with potentially enhanced stability and tailored biological activities. Its incorporation into peptide sequences allows researchers to probe the effects of these modifications on peptide structure-activity relationships.

| Modification | Impact on Peptides |

| N-Acetylation | Increased stability against enzymatic degradation, conformational influence. rsc.orgnih.gov |

| Bromination | Can induce conformational changes, enhance binding affinity, and increase metabolic stability. nih.govnih.gov |

Integration into Peptides and Peptidomimetics

The unique structure of this compound makes it an attractive building block for incorporation into peptides and the design of peptidomimetics. The N-acetyl group not only protects the N-terminus during synthesis but can also enhance the metabolic stability of the resulting peptide. lifetein.comnih.gov N-terminal acetylation is a common post-translational modification in nature and can influence the biological activity and pharmacokinetic properties of peptides. lifetein.com

The 4-bromo-tryptophan moiety introduces a site for post-synthetic modification of the peptide. Once incorporated into a peptide chain, the bromo group can be subjected to various chemical reactions to introduce diverse functionalities. This approach allows for the synthesis of peptides with tailored properties. For instance, the bromo group can be utilized in Suzuki-Miyaura cross-coupling reactions to attach aryl or heteroaryl groups, thereby creating peptides with novel structural and functional characteristics. nih.govnih.gov Such modifications can be employed to enhance receptor binding affinity, improve selectivity, or introduce fluorescent probes for imaging studies.

Table 1: Potential Cross-Coupling Reactions with this compound in Peptides

| Cross-Coupling Reaction | Reagent | Resulting Modification | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Arylation | Enhancing receptor interactions |

| Sonogashira | Terminal alkyne | Alkynylation | Click chemistry handle |

| Buchwald-Hartwig | Amine | Amination | Modifying solubility and charge |

| Heck | Alkene | Alkenylation | Introducing conformational constraints |

Chemical Tagging and Isotope Labeling for Research Applications

The versatility of this compound extends to its use in chemical tagging and isotope labeling for a variety of research applications. The reactive bromo group can be exploited to attach various tags, such as biotin (B1667282) for affinity purification or fluorophores for fluorescence microscopy.

Furthermore, this compound can be synthesized with stable isotopes to serve as a tracer in metabolic studies or as a probe in structural biology. Isotope labeling of amino acids is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying protein structure, dynamics, and interactions. nih.govnih.gov

For instance, this compound could be synthesized with ¹³C or ¹⁵N isotopes incorporated into its structure. sigmaaldrich.com When this labeled amino acid is integrated into a peptide or protein, it provides a specific signal that can be monitored by NMR or MS. This allows researchers to track the fate of the molecule in biological systems or to obtain detailed structural information about its environment within a protein. The bromo-substituent can also be a site for introducing radioisotopes for use in radioimaging studies.

Table 2: Potential Isotope Labeling of this compound

| Isotope | Position of Labeling | Analytical Technique | Research Application |

| ¹³C | Indole ring, backbone | NMR, Mass Spectrometry | Structural biology, metabolic flux analysis |

| ¹⁵N | Indole ring, amide | NMR, Mass Spectrometry | Protein structure and dynamics |

| ²H (Deuterium) | Various positions | NMR, Mass Spectrometry | Simplifying NMR spectra, kinetic isotope effect studies |

Research Applications in Material and Formulation Science Non Clinical

Stabilization of Protein Formulations in Research Settings

In research environments, N-Acetyl-tryptophan (NAT) is recognized for its utility as a stabilizing excipient in protein therapeutic formulations. Its primary function is to act as a sacrificial antioxidant, thereby protecting the protein drug substance from oxidative damage that can occur during manufacturing, storage, and handling.

Investigation of Oxidative Protection for Labile Tryptophan Residues in Monoclonal Antibodies

N-Acetyl-DL-tryptophan has been identified as a promising antioxidant for biotherapeutics, in part because it has a lower oxidation potential and produces less peroxide upon light exposure compared to tryptophan. nih.govresearchgate.net Research has demonstrated its effectiveness in protecting labile tryptophan residues, which are often critical for the efficacy of monoclonal antibodies (mAbs), from oxidative stress. nih.gov

Studies have utilized stress models, such as exposure to the free radical generator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to simulate oxidative conditions. nih.govresearchgate.net The inclusion of N-Acetyl-DL-tryptophan in mAb formulations under these stress conditions has been shown to significantly reduce the oxidation of tryptophan residues located in the complementary-determining regions (CDR) and Fc regions of the antibodies. nih.govresearchgate.net Peptide mapping techniques are used to quantify the level of oxidation at specific amino acid residues, confirming the protective effect of NAT. nih.govresearchgate.net For instance, research shows that increasing concentrations of NAT result in a greater degree of protection against AAPH-induced tryptophan oxidation. researchgate.net

The protective effect of NAT on specific tryptophan residues in different monoclonal antibodies (mAb1, mAb2, mAb4, mAb6) under AAPH-induced stress is detailed in the table below.

| Monoclonal Antibody | Tryptophan Residue | % Oxidation (AAPH only) | % Oxidation (AAPH + 0.1 mM NAT) | % Protection at 0.1 mM NAT |

| mAb2 | W53 | 38% | 8.6% | 77.4% |

| mAb2 | W106 | 6.3% | 2.9% | 54.0% |

| mAb4 | W52 | 50% | 28.6% | 42.8% |

| mAb1 | W103 | 80% | 66.7% | 16.6% |

| mAb6 | W103/104 | 96.6% | 54% | 44.1% |

This table presents data synthesized from research findings. The percentage of protection is calculated based on the reduction in oxidation in the presence of NAT compared to its absence under AAPH stress. google.com

Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutics Formulations under Stressed Conditions

As a sacrificial stabilizer in protein therapeutic formulations, N-Acetyl-tryptophan (NAT) is expected to degrade over time, particularly under stress conditions. nih.govresearchgate.net Understanding the identity and quantity of its degradants is crucial. nih.govresearchgate.net Research employs methods like reversed-phase high-performance liquid chromatography (HPLC) to investigate the degradation of NAT in various formulations subjected to forced stress, including oxidative and thermal pressures. nih.govresearchgate.net

These studies have shown that under a variety of forced stress conditions, NAT degradation can range from as low as 3% to as high as 83%. nih.govresearchgate.net Despite the different stress methods applied, the degradation products of NAT are observed to be largely the same under both oxidative and thermal stress. nih.govresearchgate.net Techniques such as online mass spectrometry are used to identify the major degradants formed. nih.govresearchgate.net Two specific degradation products that have been identified in concentrated human serum albumin solutions are 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid and 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. nih.gov

Importantly, investigations have found that NAT degradation is minimal under recommended storage conditions and relevant thermal stress for typical protein therapeutic products. nih.govresearchgate.netconsensus.app This suggests that NAT is stable under normal manufacturing and storage protocols, supporting its use as an effective antioxidant in liquid drug product formulations. nih.govresearchgate.netconsensus.app

| Stress Condition | N-Acetyl-Tryptophan Degradation Range | Key Findings |

| Forced Oxidative Stress (e.g., AAPH) | Significant (up to 83%) | Degradants are largely conserved with thermal stress. nih.govresearchgate.net |

| Forced Thermal Stress | Significant (up to 83%) | Degradants are largely conserved with oxidative stress. nih.govresearchgate.net |

| Recommended Storage Conditions | Minimal (e.g., 3%) | NAT is considered stable for use in drug formulations. nih.govresearchgate.netconsensus.app |

| Relevant Manufacturing Conditions | Minimal | Supports use of NAT as an antioxidant excipient. nih.govresearchgate.net |

This table summarizes findings on NAT degradation under different experimental conditions.

Performance Enhancement of Protein-Based Materials

The application of N-Acetyl-DL-tryptophan extends to the enhancement of protein-based materials, where it contributes to the stability and functional performance of structures like microbubbles.

Studies on PEGylation and N-Acetyl-DL-tryptophan in Protein Microbubble Stability and Performance

In the development of protein-based materials, such as microbubbles for biomedical applications, stability is a key factor. nih.govresearchgate.net Protein microbubbles, often formulated with bovine serum albumin (BSA), can have their performance enhanced by using additives like N-acetyl-DL-tryptophan. nih.govresearchgate.net Further improvements in stability and in-vitro performance are achieved through PEGylation, the process of attaching polyethylene glycol (PEG) chains to the protein shell. nih.govresearchgate.net

Research comparing non-PEGylated and PEGylated BSA microbubbles, both formulated with N-acetyl-DL-tryptophan, has demonstrated the significant benefits of PEGylation. nih.govresearchgate.net Over a four-week observation period, PEGylated BSA microbubbles showed a much lower reduction in concentration (around 18%) compared to non-PEGylated versions and even some lipid-based microbubbles. nih.gov The in-vitro persistence of PEGylated BSA microbubbles was also found to be superior. nih.govresearchgate.net Furthermore, while non-PEGylated BSA microbubbles were found to be immunogenic, PEGylation rendered them non-immunogenic. nih.govresearchgate.net

| Microbubble Formulation | Key Components | Reduction in Concentration (4 weeks) | In-Vitro Persistence | Immunogenicity |

| Non-PEGylated Protein Microbubble | Bovine Serum Albumin, N-acetyl-DL-tryptophan | Higher | Lower | Immunogenic |

| PEGylated Protein Microbubble | Bovine Serum Albumin, N-acetyl-DL-tryptophan, PEG | ~18% | Better | Non-immunogenic |

| Lipid Microbubble (for comparison) | DSPC, PEG40S | ~38% | Lower than PEGylated BSA | Non-immunogenic |

This table compares the performance characteristics of different microbubble formulations based on published research. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Regioselective and Stereoselective Synthesis Methods

The precise introduction of a bromine atom at the C4 position of the indole (B1671886) ring in tryptophan, followed by N-acetylation and control of stereochemistry, presents a significant synthetic challenge. Overcoming this hurdle is crucial for the cost-effective and efficient production of N-Acetyl-4-bromo-DL-tryptophan and its enantiopure forms.

Conventional chemical synthesis of halogenated tryptophans often lacks regioselectivity, yielding a mixture of isomers that are difficult and costly to separate. nih.gov To address this, researchers are increasingly turning to enzymatic and chemoenzymatic strategies. Flavin-dependent halogenases (FDHs) have emerged as powerful biocatalysts for the regioselective halogenation of tryptophan. nih.govresearchgate.net These enzymes exhibit remarkable specificity for particular positions on the indole ring. For instance, studies on tryptophan 6-halogenase (Thal) and the single-component flavin-dependent halogenase AetF have provided structural insights into the mechanisms governing regioselectivity, which can be exploited for the synthesis of specifically brominated tryptophans. researchgate.netiucr.orgiucr.org While these enzymes typically target other positions (C5, C6, or C7), the principles of their catalytic action and the potential for protein engineering offer a promising avenue for developing variants that can selectively brominate the C4 position. nih.gov

Stereoselectivity is another critical aspect, particularly for pharmaceutical applications where a specific enantiomer is often required. Enzymatic resolution of racemic mixtures of N-acetyl-bromo-DL-tryptophan using acylases is a well-established and convenient method for obtaining the desired D- or L-enantiomer. researchgate.netsunderland.ac.uk Future research will likely focus on combining regioselective enzymatic bromination with stereoselective enzymatic resolution or developing novel stereoselective synthetic routes to produce enantiomerically pure N-Acetyl-4-bromo-L-tryptophan or N-Acetyl-4-bromo-D-tryptophan directly. nih.gov

A promising approach involves the use of the tryptophan synthase β-subunit (TrpB) for the direct synthesis of tryptophan analogues from serine and the corresponding indole analogue. acs.orgnih.gov Directed evolution of TrpB has already shown success in producing previously intractable tryptophan analogues, and this strategy could be adapted for the synthesis of 4-bromo-tryptophan. acs.org

| Synthetic Strategy | Focus | Key Findings/Future Directions | References |

| Enzymatic Halogenation | Regioselectivity | Flavin-dependent halogenases (FDHs) offer high regioselectivity. Protein engineering of FDHs could yield variants for C4-bromination. | nih.govresearchgate.netiucr.orgiucr.orgnih.gov |

| Enzymatic Resolution | Stereoselectivity | D-aminoacylase can be used for the optical resolution of N-acetyl-bromo-dl-tryptophan. | researchgate.netsunderland.ac.uk |

| Chemoenzymatic Synthesis | Combination | Combining enzymatic halogenation with chemical synthesis steps like cross-coupling reactions. | researchgate.netscite.ai |

| Directed Evolution of Enzymes | Novel Synthesis | Engineering enzymes like tryptophan synthase (TrpB) to accept 4-bromoindole (B15604) for direct synthesis of 4-bromotryptophan. | acs.orgnih.gov |

Advanced Computational Studies for Predictive Design of Tryptophan Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the design and study of novel tryptophan analogues, including this compound. These methods allow for the prediction of molecular properties, enzyme-substrate interactions, and reaction mechanisms, thereby guiding experimental efforts and accelerating the discovery process.

Molecular dynamics (MD) simulations are being employed to investigate the conformational dynamics of tryptophan halogenases. nih.gov These simulations provide atomistic-level insights into how these enzymes achieve their remarkable regioselectivity. By understanding the key amino acid residues and structural features that dictate the orientation of the tryptophan substrate within the active site, researchers can computationally design mutant enzymes with altered or enhanced regioselectivity, potentially leading to enzymes that can efficiently produce 4-bromotryptophan. nih.govnih.gov

Furthermore, computational approaches are being used to design proteins that can bind to specific small molecules de novo. nih.gov This technology could be harnessed to create custom enzymes or binding proteins for this compound, which could have applications in biosensing or targeted delivery. The predictive power of these computational tools can help to screen vast libraries of potential tryptophan analogues for desired properties, such as enhanced binding affinity to a particular biological target or improved stability, before embarking on laborious and expensive chemical synthesis. nih.gov

| Computational Method | Application in Tryptophan Analogue Research | Potential Impact | References |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and regioselectivity of tryptophan halogenases. | Guiding the rational design of engineered enzymes for specific bromination. | nih.govnih.gov |

| De Novo Protein Design | Creating novel proteins that can bind to specific tryptophan analogues. | Development of biosensors and targeted delivery systems. | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating reaction mechanisms of enzymatic halogenation. | Understanding the catalytic cycle to improve enzyme efficiency. | |

| Ligand Docking and Virtual Screening | Predicting the binding affinity of tryptophan analogues to biological targets. | Accelerating the discovery of new drug candidates. |

Exploration of New Biocatalytic Pathways for Brominated Tryptophan Production

The demand for greener and more sustainable chemical manufacturing processes has spurred research into novel biocatalytic pathways for the production of specialty chemicals like brominated tryptophan. frontiersin.orgnih.govnih.gov These methods offer several advantages over traditional chemical synthesis, including mild reaction conditions, high selectivity, and reduced environmental impact. frontiersin.org

One of the most promising approaches is the use of whole-cell biocatalysis. Researchers have successfully established the fermentative production of 7-bromo-L-tryptophan using a recombinant strain of Corynebacterium glutamicum. frontiersin.orgnih.gov This engineered bacterium expresses the genes for a flavin-dependent halogenase and a flavin reductase, enabling it to produce the brominated amino acid directly from simple carbon and nitrogen sources and sodium bromide. frontiersin.orgnih.gov This platform could be adapted for the production of this compound by introducing the necessary enzymatic machinery for C4-bromination and N-acetylation into a suitable microbial host.

Another innovative strategy involves the use of cross-linked enzyme aggregates (CLEAs). scite.ainih.gov This technique immobilizes multiple enzymes, such as a halogenase and the necessary cofactor-regenerating enzymes, into a single, robust, and recyclable biocatalyst. scite.ai CLEAs have been successfully applied to the gram-scale enzymatic bromination of tryptophan. nih.gov This technology could be further developed to create a multi-enzyme system for the one-pot synthesis of this compound from tryptophan.

| Biocatalytic Approach | Description | Key Achievements and Future Potential | References |

| Whole-Cell Biocatalysis | Use of engineered microorganisms to produce brominated tryptophan. | Fermentative production of 7-bromo-L-tryptophan achieved. Could be adapted for this compound. | frontiersin.orgnih.gov |

| Cross-Linked Enzyme Aggregates (CLEAs) | Immobilization of multiple enzymes into a single, reusable catalyst. | Successful gram-scale enzymatic bromination of tryptophan. Potential for a one-pot synthesis of the target compound. | scite.ainih.gov |

| In Vitro Enzymatic Synthesis | Using purified enzymes in a controlled reaction environment. | Allows for precise control over reaction conditions and product formation. |

Application in Research of Complex Molecular Architecture and Functional Materials

The unique properties conferred by the bromine atom and the N-acetyl group make this compound a valuable building block in the construction of complex molecular architectures and the development of novel functional materials. eurekalert.org The bromine atom, in particular, can serve as a versatile chemical handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netscite.ai

In the field of peptide and protein chemistry, the incorporation of brominated tryptophan analogues can significantly influence the structure, stability, and biological activity of peptides. eurekalert.org The steric bulk of the bromine atom can enhance resistance to proteolytic degradation. eurekalert.org Peptides containing brominated tryptophan have shown a range of interesting pharmacological activities, including antimicrobial and receptor-binding properties. eurekalert.org this compound could be used in the synthesis of peptidomimetics or as a precursor to generate a diverse library of C4-functionalized tryptophan derivatives for drug discovery.

The potential applications extend to materials science, where the incorporation of halogenated aromatic compounds can influence the electronic and photophysical properties of materials. The indole scaffold of tryptophan is known to participate in π-π stacking interactions, which are crucial for the self-assembly of molecular structures. The introduction of a bromine atom can modulate these interactions, potentially leading to the formation of novel supramolecular assemblies and functional materials with applications in organic electronics or sensing. acs.org

| Area of Application | Role of this compound | Potential Outcomes | References |

| Peptide Synthesis | As a building block for novel peptides and peptidomimetics. | Peptides with enhanced stability and tailored biological activities. | eurekalert.org |

| Medicinal Chemistry | As a scaffold for the synthesis of diverse C4-functionalized tryptophan derivatives. | Development of new therapeutic agents. | researchgate.netscite.ai |

| Materials Science | As a component in the design of functional organic materials. | Creation of novel materials with unique electronic and self-assembly properties. | acs.org |

| Chemical Biology | As a probe to study biological systems. | Understanding protein-ligand interactions and cellular processes. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of N-Acetyl-4-bromo-DL-tryptophan?

- Methodological Answer : Synthesis typically involves bromination of the tryptophan indole ring followed by acetylation. Key steps include:

- Bromination : Use electrophilic aromatic substitution with N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) to target the 4-position of the indole ring .

- Acetylation : Protect the amino group via acetylation using acetic anhydride or acetyl chloride in alkaline conditions.

- Purification : Employ reverse-phase HPLC or column chromatography to separate racemic mixtures (DL-form) and impurities. Validate purity via NMR (e.g., H and C) and mass spectrometry (HRMS) .

Q. What analytical techniques are critical for assessing the stability of this compound under experimental conditions?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to monitor decomposition temperatures (reported ~100°C in related compounds) .

- Photostability : Conduct accelerated degradation studies under UV/visible light, followed by HPLC-UV analysis to detect photolytic byproducts .

- Solution Stability : Measure pH-dependent hydrolysis rates via LC-MS in buffered solutions (e.g., phosphate buffers at pH 3–9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic studies involving N-Acetyl-DL-tryptophan optical isomers?

- Methodological Answer :

- Model Systems : Use in vitro cell models (e.g., neuronal cultures for neuroprotection studies or immune cells for IDO-mediated catabolism ) to isolate isomer-specific effects.

- Analytical Differentiation : Apply chiral chromatography (e.g., Chiralpak® columns) to separate D- and L-forms, followed by isotopic labeling (e.g., C-tryptophan) to track metabolic pathways .

- Data Reconciliation : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across species (e.g., murine vs. human cell lines) to account for interspecies variability .

Q. What experimental designs are suitable for studying the role of this compound in immune evasion pathways?

- Methodological Answer :

- IDO Inhibition Assays : Co-culture trophoblast or macrophage cells with allogeneic T cells and measure tryptophan depletion via HPLC. Use competitive inhibitors (e.g., 1-methyl-tryptophan) as controls .

- T Cell Proliferation : Quantify H-thymidine incorporation in T cells exposed to brominated tryptophan derivatives to assess immunosuppressive activity .

- In Vivo Validation : Use IDO-knockout murine pregnancy models to evaluate fetal rejection rates with/without this compound supplementation .

Q. How can this compound be integrated into targeted drug delivery systems?

- Methodological Answer :

- Microbubble Fabrication : Incorporate the compound into protein-based microbubbles via sonication. Characterize size distribution (dynamic light scattering) and drug-loading efficiency (UV-Vis spectroscopy) .

- BBB Penetration Studies : Use fluorescently labeled microbubbles in in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cell monolayers) to assess permeability via confocal microscopy .

- In Vivo Imaging : Test microbubble stability and targeting efficiency in rodent models using contrast-enhanced ultrasound or MRI .

Q. What methodologies are recommended for evaluating N-Acetyl-DL-tryptophan as a potential cancer biomarker?

- Methodological Answer :

- Metabolomic Profiling : Analyze ductal fluid or serum samples from breast cancer patients via LC-MS/MS to quantify endogenous levels. Normalize data against control cohorts .

- Machine Learning Integration : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate metabolite levels with tumor stage, receptor status, or treatment response .

- Validation : Perform immunohistochemistry on tumor biopsies to localize tryptophan catabolism enzymes (e.g., IDO1/2) and validate biomarker relevance .

Methodological Notes

- Racemic Mixture Challenges : For studies requiring enantiopure compounds, employ enzymatic resolution (e.g., acylase I for L-isomer isolation) or asymmetric synthesis .

- Data Reproducibility : Standardize storage conditions (-20°C, inert atmosphere) to prevent degradation, as brominated tryptophans are light- and oxygen-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.